
A Foreword from the Senior Application
Scientist

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Diallyldicarbonate

Cat. No.: B13147176

Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

materials science, the precise control of reactive functional groups is paramount. The strategic

use of protecting groups is not merely a procedural step but a foundational element of elegant

and efficient synthesis. Among the arsenal of tools available for amine protection, the

allyloxycarbonyl (Alloc) group stands out for its unique deprotection pathway, offering a layer of

orthogonality that is indispensable in multi-step syntheses.

This guide is dedicated to Diallyl Dicarbonate, also known as Diallyl Pyrocarbonate or

(Alloc)₂O, a key reagent for the introduction of the Alloc group. Unlike a standard technical data

sheet, this document is designed to provide a deeper understanding of the molecule's behavior,

application, and underlying chemical principles. We will move beyond simple data points to

explore the causality behind its reactivity, the rationale for specific protocol steps, and the

methods for ensuring its integrity. This guide is crafted for the discerning researcher who seeks

not only to use a reagent but to master its application.
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Diallyl Dicarbonate is the symmetrical anhydride of allyl carbonic acid. Its structure, featuring

two reactive allyl groups and a central dicarbonate core, makes it an efficient electrophile for

the allyloxycarbonylation of nucleophiles.

Identifiers and Structural Formula
Systematic Name: Prop-2-enoxycarbonyl prop-2-enyl carbonate

Common Names: Diallyl Dicarbonate, Diallyl Pyrocarbonate, (Alloc)₂O

CAS Number: 115491-93-5

Molecular Formula: C₈H₁₀O₅

Molecular Weight: 186.16 g/mol

Physicochemical Data
The physical properties of Diallyl Dicarbonate are critical for its handling, storage, and use in

reactions. The data presented below has been compiled from leading chemical suppliers and

represents typical specifications for a high-purity grade reagent.

Property Value Source(s)

Appearance
Clear, colorless to slightly pale

yellow liquid
[1]

Density 1.121 g/mL at 25 °C [1][2]

Boiling Point 60 °C at 0.05 mmHg [1][2]

Refractive Index (n²⁰/D) 1.431 - 1.435 [1]

Purity (GC) ≥95% [1][3]

Storage Temperature 0 - 8 °C [1]
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The reliable performance of Diallyl Dicarbonate in a synthetic workflow is directly tied to its

purity. Understanding its synthesis is key to appreciating potential impurities and establishing

robust quality control measures.

Representative Synthesis Pathway
While various methods exist for the formation of pyrocarbonates, a common and logical

approach involves the reaction of an alkali metal salt of a carbonic acid monoester with a

haloformate. For Diallyl Dicarbonate, a plausible synthesis route begins with the reaction of allyl

chloroformate and an appropriate carbonate source. A general method for preparing

pyrocarbonates involves reacting the corresponding organohaloformate with an aqueous

solution of an alkali metal hydroxide.[4][5]

The diagram below illustrates a logical workflow for this transformation.
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Caption: Logical workflow for the synthesis of Diallyl Dicarbonate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b13147176/docs?utm_src=pdf-body-img#a-foreword-from-the-senior-application-scientist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Elucidation and Quality Control
Confirming the identity and purity of Diallyl Dicarbonate is essential before its use. A

combination of spectroscopic methods provides a comprehensive analysis. While a publicly

available, experimentally verified spectrum for this specific CAS number is not readily available,

the expected spectral data can be reliably predicted based on its structure and comparison with

analogous compounds.

2.2.1 Predicted Spectroscopic Data

The following table outlines the expected signals for Diallyl Dicarbonate. These predictions are

derived from the known spectral data of structurally similar compounds like diallyl carbonate

and diethyl pyrocarbonate.[6][7][8][9]

Technique Functional Group Expected Signal

¹H NMR Methylene (-O-CH₂-CH=CH₂) δ 4.6-4.8 ppm (doublet)

Terminal Alkene (=CH) δ 5.2-5.5 ppm (multiplet)

Internal Alkene (-CH=**CH₂) δ 5.9-6.1 ppm (multiplet)

¹³C NMR Methylene (CH₂-O) δ ~70 ppm

Terminal Alkene (=CH₂) δ ~120 ppm

Internal Alkene (-CH=) δ ~130 ppm

Carbonyl (O-C=O) δ ~150 ppm

FT-IR Dicarbonate C=O Stretch
~1820 cm⁻¹ and ~1760 cm⁻¹

(strong, sharp)

Alkene C=C Stretch ~1650 cm⁻¹ (medium)

C-O Stretch ~1150 cm⁻¹ (strong)

2.2.2 Protocol: Verifying Reagent Integrity

Objective: To confirm the identity and assess the purity of a new or stored batch of Diallyl

Dicarbonate.
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Methodology:

Sample Preparation: Prepare a dilute solution of Diallyl Dicarbonate (~5-10 mg) in an

appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

¹H NMR Analysis:

Confirm the presence of the three distinct signal regions corresponding to the allyl

protons.

Integrate the signals. The ratio of the methylene protons to the internal alkene proton to

the terminal alkene protons should be 2:1:2.

Check for significant impurity peaks, such as those corresponding to allyl alcohol or

residual solvents.

¹³C NMR Analysis:

Confirm the presence of the four expected carbon signals in the appropriate chemical

shift regions. The quaternary carbonyl carbon signal will likely be of lower intensity.

FT-IR Analysis:

Acquire an IR spectrum of the neat liquid between salt plates.

Verify the presence of the two strong, characteristic carbonyl (C=O) stretching bands

around 1820 cm⁻¹ and 1760 cm⁻¹. The absence or weakness of a broad peak around

3300 cm⁻¹ indicates the absence of significant hydrolysis to allyl alcohol.

Core Application: Amine Protection
The primary utility of Diallyl Dicarbonate is as an efficient electrophile for the introduction of the

allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[10][11]
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The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine

nitrogen attacks one of the electrophilic carbonyl carbons of the dicarbonate. This forms a

tetrahedral intermediate which then collapses, releasing the stable allyl carbonate anion as a

leaving group. This leaving group subsequently decomposes to carbon dioxide and an allyl

oxide anion, which is protonated during workup. This mechanism is analogous to the widely

used Boc protection with di-tert-butyl dicarbonate ((Boc)₂O).[10][12]
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Caption: Mechanism of amine protection using Diallyl Dicarbonate.

Protocol: General Procedure for Amine Protection

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

https://total-synthesis.com/alloc-protecting-group/
https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/
https://www.benchchem.com/product/b13147176/docs?utm_src=pdf-body-img#a-foreword-from-the-senior-application-scientist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol provides a robust, self-validating system for the Alloc protection of a generic

primary amine.

Objective: To achieve high-yield conversion of a primary amine to its N-Alloc protected

derivative.

Materials:

Primary Amine (1.0 equiv)

Diallyl Dicarbonate ((Alloc)₂O) (1.1 equiv)

Base (e.g., NaHCO₃ or Et₃N) (2.0 equiv)

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic THF/water

mixture)

Methodology:

Dissolution: In a round-bottom flask, dissolve the amine (1.0 equiv) in the chosen solvent

(e.g., THF). If using a biphasic system, add an equal volume of saturated aqueous

NaHCO₃ solution.

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with magnetic stirring.

Rationale: Cooling mitigates the exothermicity of the reaction and minimizes potential side

reactions.

Reagent Addition: Add Diallyl Dicarbonate (1.1 equiv) dropwise to the cold, stirred solution

over 5-10 minutes. A slight excess of the acylating agent ensures complete consumption

of the starting amine.

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) or LC-MS. The disappearance of the starting amine spot and the appearance of a

new, less polar product spot indicates reaction completion. This in-process control is

crucial for validation.
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Workup:

If a biphasic system was used, separate the layers. Extract the aqueous layer with the

organic solvent (e.g., 2 x 20 mL of THF or EtOAc).

If an organic solvent was used, quench the reaction by adding water.

Combine all organic layers and wash with brine (1 x 30 mL). Rationale: The brine wash

removes residual water and water-soluble impurities.

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient.

The Strategic Advantage: Orthogonal Deprotection
The true power of the Alloc group lies in its unique deprotection conditions, which are

orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-

labile).[11][13]

Mechanism of Palladium(0)-Catalyzed Deprotection
The removal of the Alloc group is achieved under mild, neutral conditions using a palladium(0)

catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger (e.g., phenylsilane).[14][15] The Pd(0)

catalyst coordinates to the allyl group's double bond, forming a π-allyl palladium(II) complex.

This facilitates the cleavage of the C-O bond. The resulting carbamic acid is unstable and

rapidly decarboxylates to liberate the free amine. The scavenger intercepts the reactive allyl

group from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.
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Caption: Catalytic cycle for the Pd(0)-mediated deprotection of the Alloc group.

Safety and Handling
Diallyl Dicarbonate is a combustible and hazardous chemical. Strict adherence to safety

protocols is mandatory.
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Hazard Statements:

H227: Combustible liquid.[16]

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[16][17]

H315: Causes skin irritation.[17]

H319: Causes serious eye irritation.[17]

Precautions for Safe Handling:

Ventilation: Always handle in a well-ventilated chemical fume hood.[18]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

Avoid Inhalation: Avoid breathing vapors or mist.[16]

Avoid Contact: Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition

sources, as recommended at 0-8 °C.[1]

First Aid Measures:

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.[16]

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[16]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

References
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00300/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00300/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00300/full
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Diallyl_2_2_oxydiethyl_dicarbonate.pdf
https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://en.wikipedia.org/wiki/Diallyl_carbonate
https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://pdf.benchchem.com/1669/Spectroscopic_Analysis_Confirming_the_Structure_of_Diallyl_2_2_oxydiethyl_dicarbonate_and_a_Comparative_Look_at_Diallyl_Carbonate.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Diallyl_2_2_oxydiethyl_dicarbonate.pdf
https://totalsynthesis.com/protecting-groups/alloc-protecting-group-protection-deprotection-mechanism/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NIST. Diallyl carbonate. [Link]

Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the

Presence of Aliphatic Amines. [Link]

Google Patents. EP0667851B1 - Method for preparing di(organo) esters of pyrocarbonic
acid.

Green Chemistry (RSC Publishing). Sustainable allylation of organosolv lignin with diallyl

carbonate and detailed structural characterization of modified lignin. [Link]

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents,

Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

PrepChem.com. Synthesis of diethyl pyrocarbonate. [Link]

NIST. Diallyl carbonate. [Link]

CDN. Alloc Protecting Group Removal Protocol. [Link]

PubChem - NIH. Diethyl Pyrocarbonate | C6H10O5 | CID 3051. [Link]

SciELO. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

Oregon State University. 13C NMR Chemical Shift. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Diallyl carbonate - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C15022089&Type=IR-SPEC&Index=1#IR-SPEC
https://www.organic-chemistry.org/abstracts/lit2/091.shtm
https://pubs.rsc.org/en/content/articlelanding/2016/gc/c5gc01882j
https://pubs.acs.org/doi/10.1021/om100106e
https://www.prepchem.com/synthesis-of-diethyl-pyrocarbonate/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C15022089&Mask=200
https://cdn.ymaws.com/www.peptidepioneers.org/resource/resmgr/ppmc/protocols/alloc_protecting_group_remo.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-pyrocarbonate
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2013000200003
https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/13cnmr.htm
https://www.benchchem.com/product/b13147176?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Diallyl_carbonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents
[patents.google.com]

3. Diallyl diglycol carbonate | C12H18O7 | CID 8879 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. EP0667851B1 - Method for preparing di(organo) esters of pyrocarbonic acid - Google
Patents [patents.google.com]

5. prepchem.com [prepchem.com]

6. Diethyl Pyrocarbonate | C6H10O5 | CID 3051 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. Diethyl pyrocarbonate(1609-47-8) 13C NMR [m.chemicalbook.com]

9. Diethyl carbonate(105-58-8) 13C NMR [m.chemicalbook.com]

10. total-synthesis.com [total-synthesis.com]

11. benchchem.com [benchchem.com]

12. masterorganicchemistry.com [masterorganicchemistry.com]

13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups
[en.highfine.com]

14. pdf.benchchem.com [pdf.benchchem.com]

15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

16. pdf.benchchem.com [pdf.benchchem.com]

17. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

18. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Foreword from the Senior Application Scientist].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13147176/docs#a-foreword-from-the-senior-
application-scientist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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